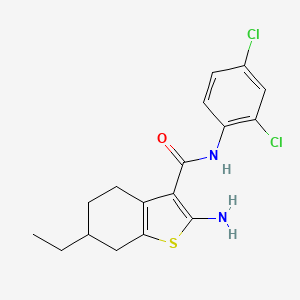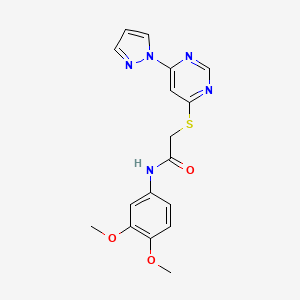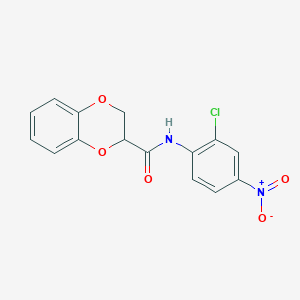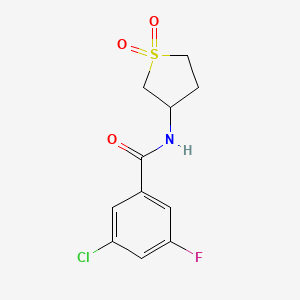
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including substitution reactions, amidation, Friedel-Crafts acylation, and hydration. A specific example includes the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride via a process starting with piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable overall yields (Zheng Rui, 2010). This methodology may offer insights into the synthesis of the target compound by highlighting the utility of amidation and acylation steps in constructing the core structure.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through techniques such as X-ray diffraction, demonstrating distinct conformations and intramolecular interactions. For instance, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was characterized, revealing a chair conformation for the piperidine ring and planar conformation for the benzisoxazole ring, stabilized by inter- and intra-molecular hydrogen bonds (S. Prasad et al., 2018). Such detailed structural analyses provide critical insights into the molecular geometry and stability of similar compounds.
Chemical Reactions and Properties
Chemical reactions involving related compounds can vary widely, including conjugate additions, intramolecular alkylation, and tautomerization, leading to a diverse array of structures such as piperidines, pyrrolizidines, and indolizidines. A study by Thomas G. Back and K. Nakajima (2000) on the cyclization of acetylenic sulfones with beta and gamma-chloroamines showcases the synthetic versatility and potential reactions that may apply to the compound of interest.
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting points, and thermal stability, are crucial for their potential application. For instance, the thermal and optical properties of related compounds were studied, revealing stability in a specific temperature range and providing insights into their optical characteristics (C. S. Karthik et al., 2021). Such data are essential for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of these compounds. Studies often employ density functional theory (DFT) calculations and other computational methods to predict these properties accurately. For instance, the synthesis and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have provided insights into their molecular electrostatic potential and frontier molecular orbitals, revealing some of their physicochemical properties (P. Huang et al., 2021).
Applications De Recherche Scientifique
Molecular Interactions and Receptor Modulation
- The compound exhibits significant interactions with cannabinoid receptors, contributing to a better understanding of receptor-ligand interactions and the development of receptor-specific drugs. Shim et al. (2002) conducted a molecular interaction study, revealing insights into the conformational preferences and binding characteristics of similar compounds with the CB1 cannabinoid receptor, which could be relevant for understanding the pharmacological profile of "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride" (Shim et al., 2002).
Synthesis and Antimicrobial Activity
- Patel et al. (2011) explored the synthesis of new pyridine derivatives and evaluated their antimicrobial activities. Although the compound differs structurally, the methodologies and findings from this research could provide a foundation for synthesizing and assessing the antimicrobial potential of "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride" (Patel et al., 2011).
Optical Properties and Material Science Applications
- The study by Volpi et al. (2017) on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives and their optical properties might offer insights into the potential application of "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride" in material science, especially in the development of luminescent materials (Volpi et al., 2017).
Selective Estrogen Receptor Modulator (SERM) Research
- The compound's potential activity as a SERM could be explored, drawing parallels from the research by Palkowitz et al. (1997), which involved the discovery and synthesis of a novel SERM. This research might provide a comparative framework for understanding the estrogen receptor modulation capacity of "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride" (Palkowitz et al., 1997).
Analytical Methodologies and Pharmacokinetics
- The development of analytical methods and the study of pharmacokinetics are crucial for understanding the bioavailability and metabolic pathways of pharmaceutical compounds. Ye et al. (2012) described a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances, which could be adapted for analyzing "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride" and its metabolites (Ye et al., 2012).
Therapeutic Potentials and Drug Discovery
- Exploring the therapeutic potentials, including anti-inflammatory, analgesic, and antimicrobial activities, is fundamental in drug discovery. The synthesis and biological evaluation of piperazine derivatives, as discussed by Patel et al. (2019), highlight the process of identifying promising compounds for further development (Patel et al., 2019).
Propriétés
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S.ClH/c1-21-11-8-20-19(21)23-14-12-22(13-15-23)18(25)16-4-6-17(7-5-16)28(26,27)24-9-2-3-10-24;/h4-8,11H,2-3,9-10,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJANRJASXRJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)
![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)





![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)